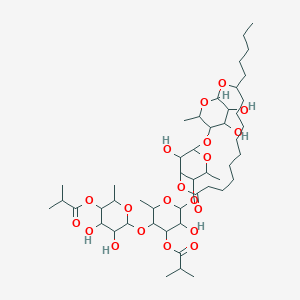

Merremoside D

Description

Properties

CAS No. |

115655-78-2 |

|---|---|

Molecular Formula |

C48H82O20 |

Molecular Weight |

979.2 g/mol |

IUPAC Name |

[4,5-dihydroxy-6-[5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[(24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl)oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-35(54)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-27(8)39(41)68-48-36(55)42(65-44(57)24(4)5)40(28(9)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3 |

InChI Key |

VTFUTZVTYIBPGV-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |

Synonyms |

merremoside D merremoside-D |

Origin of Product |

United States |

Isolation and Phytochemical Investigation Methodologies for Merremoside D

Plant Sources and Origin of Merremoside D

This compound is a naturally occurring phytochemical found within the Convolvulaceae family, also known as the morning glory family. frontiersin.orgnih.gov Research has led to its isolation from the tubers of Merremia mammosa and a related compound from Ipomoea aquatica. nih.govnih.gov

The tuber of Merremia mammosa (Lour.) Hallier f. is a well-documented source of this compound. nih.govimsc.res.in This plant, used in Indonesian traditional medicine, has been the subject of phytochemical investigations that successfully isolated several resin-glycosides. nih.govresearchgate.net Alongside this compound, other related compounds named merremosides A, B, C, and E were also identified and isolated from the plant's tubers. nih.govglobalauthorid.commdpi.com Further studies on the tubers of M. mammosa have led to the isolation of additional related compounds, including merremosides F, G, H1, and H2. frontiersin.orgresearchgate.net The primary part of the plant utilized for the isolation of these compounds is the tuber. nih.govnih.govimsc.res.in

A resin glycoside identified as "merromoside" has been isolated from the medicinal plant Ipomoea aquatica Forssk. nih.govnih.gov This plant, commonly known as water spinach, belongs to the same Convolvulaceae family as Merremia mammosa. nih.govplantnet-project.org The isolation of this compound was part of a study to characterize secondary metabolites from the plant. nih.govnih.gov The specific part of Ipomoea aquatica used for this investigation was the whole plant. nih.gov While this compound is referred to as merromoside, its reported chemical structure in the study is distinct from the commonly accepted structure of this compound. nih.govnih.govwaocp.org

Table 1: Plant Sources for this compound and Related Compounds

| Compound | Plant Source | Family | Plant Part Used |

| This compound | Merremia mammosa | Convolvulaceae | Tuber |

| "Merromoside" | Ipomoea aquatica | Convolvulaceae | Whole Plant |

Isolation from Merremia mammosa (Convolvulaceae)

Extraction Protocols Employed for this compound

The initial step in isolating this compound from its plant sources involves extraction, a process designed to separate the desired phytochemicals from the plant matrix. Various methodologies, primarily utilizing solvents, have been employed.

Maceration is a widely reported technique for extracting resin glycosides, including this compound, from Merremia mammosa. nih.gov This method involves soaking the plant material in a solvent over a period to soften the plant cells and release the active constituents. Similarly, a study on Ipomoea aquatica leaves utilized Soxhlet extraction with methanol (B129727) to obtain a crude extract for further purification. bioline.org.br Another investigation into the leaves of Merremia mammosa also employed a graded maceration method. uad.ac.id

Hydroalcoholic solvents, which are mixtures of alcohol and water, are effective for extracting a broad range of compounds. For the isolation of "merromoside" from Ipomoea aquatica, a hydroalcoholic extract was prepared using a cold maceration method. nih.govnih.gov This involved using a menstruum of 50% v/v ethanol (B145695) in distilled water. nih.govnih.gov Specifically, 350 grams of the drug were macerated in 2000 mL of the hydroalcoholic solvent for seven days. waocp.org In a different study on Merremia mammosa tubers, a 96% ethanol extract was prepared to analyze the plant's metabolite profile. biomedpharmajournal.org

Table 2: Extraction Protocols for this compound and Related Compounds

| Plant Source | Plant Part | Extraction Technique | Solvent(s) |

| Merremia mammosa | Tuber | Maceration | Not specified in some sources. nih.gov |

| Merremia mammosa | Tuber | Extraction | 96% Ethanol |

| Merremia mammosa | Leaf | Graded Maceration | n-hexane, ethyl acetate (B1210297), 70% ethanol |

| Ipomoea aquatica | Whole Plant | Cold Maceration | 50% v/v ethanol in distilled water |

| Ipomoea aquatica | Leaf | Soxhlet Extraction | Methanol |

Conventional Solvent Extraction Techniques (e.g., Maceration, Infusion)

Chromatographic Separation and Purification Techniques for this compound

Following extraction, the crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are essential to separate and purify this compound from this mixture.

The isolation of "merromoside" from the hydroalcoholic extract of Ipomoea aquatica was achieved using column chromatography. nih.govnih.gov The purity of the isolated compound was subsequently confirmed by high-performance thin-layer chromatography (HPTLC), which showed an Rf value of 0.79. nih.gov In other phytochemical studies on I. aquatica, repeated silica (B1680970) gel column chromatography followed by purification on an XAD-4 resin column has been used to isolate other antioxidant compounds. dss.go.th

For extracts from Merremia mammosa, various chromatographic methods have been documented. One study detailed the fractionation of an n-hexane extract using vacuum column chromatography with a gradient of ethyl acetate and n-hexane as the mobile phase. researchgate.net Another investigation on the leaf extracts of M. mammosa utilized preparative thin-layer chromatography (prep-TLC) with a mobile phase of chloroform (B151607) and ethyl acetate (4:1) for compound isolation. uad.ac.id These methods are crucial for obtaining the pure compound required for structural elucidation and further analysis. frontiersin.orgnih.gov

Column Chromatography

Column chromatography is a principal and indispensable technique for the isolation of this compound from crude plant extracts. scielo.braustinpublishinggroup.com This separation method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase percolates through the column. jst.go.jpresearchgate.net For the purification of resin glycosides like this compound, silica gel is a commonly utilized stationary phase due to its polar nature, which allows for effective separation based on the polarity of the constituents. austinpublishinggroup.comscialert.net

The process typically begins with the loading of a concentrated plant extract, often from species of the Convolvulaceae family such as Ipomoea aquatica, onto a column packed with silica gel. researchgate.netnih.gov The separation is then achieved by employing a gradient elution strategy. This involves progressively increasing the polarity of the mobile phase to sequentially elute compounds with varying affinities for the stationary phase. jst.go.jpscialert.net A non-polar solvent is used initially, followed by the gradual introduction of a more polar solvent. This change in solvent composition decreases the interaction of the adsorbed compounds with the silica gel, allowing them to move down the column and be collected in fractions.

A representative gradient elution protocol for the isolation of resin glycosides, including this compound, might involve an initial elution with a less polar solvent system, such as a mixture of chloroform and methanol, with the proportion of methanol being gradually increased. scialert.net For instance, a gradient starting from a 9:1 ratio of chloroform to methanol and progressing to a 7:3 ratio has been used in the fractionation of crude extracts containing these types of compounds. scialert.net The collected fractions are then analyzed, often by thin-layer chromatography, to identify those containing the target compound, this compound.

Table 1: Representative Gradient Elution Scheme for Column Chromatography of Resin Glycosides

| Fraction Number | Mobile Phase Composition (v/v) | Polarity | Target Compounds Eluted |

| 1-10 | 100% Hexane | Low | Non-polar lipids and pigments |

| 11-20 | Hexane:Ethyl Acetate (9:1) | Low to Medium | Less polar secondary metabolites |

| 21-30 | Hexane:Ethyl Acetate (1:1) | Medium | Compounds of intermediate polarity |

| 31-40 | 100% Ethyl Acetate | Medium to High | Polar compounds |

| 41-50 | Ethyl Acetate:Methanol (9:1) | High | Highly polar compounds, including resin glycosides like this compound |

| 51-60 | Ethyl Acetate:Methanol (7:3) | Very High | Very polar compounds |

This table is a representative example and the specific solvent ratios and fraction ranges may vary based on the specific extract and experimental conditions.

High-Performance Thin Layer Chromatography (HPTLC) for Purity Assessment

High-Performance Thin-Layer Chromatography (HPTLC) serves as a crucial analytical tool for assessing the purity of the fractions obtained from column chromatography and for the definitive identification of this compound. researchpublish.comjfda-online.com HPTLC offers high resolution and sensitivity, making it well-suited for the fingerprinting of complex phytochemical extracts and the quantification of specific marker compounds. researchpublish.com

For purity assessment, a small amount of the isolated sample is applied to an HPTLC plate, which is typically pre-coated with silica gel 60 F254. researchpublish.com The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation of the components. For glycosides, solvent systems such as a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:0.1 ratio) have been utilized. researchpublish.com Another effective mobile phase for separating various glycosides is a combination of ethyl acetate, methanol, glacial acetic acid, and formic acid (11:1:1:1, v/v). researchgate.net

After development, the plate is dried and the separated compounds are visualized, often under UV light at wavelengths of 254 nm and 366 nm. informaticsjournals.co.in The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. In one study, a compound isolated from Ipomoea aquatica and identified as this compound (designated as W04) exhibited a specific Rf value of 0.79. researchgate.netchromatographyonline.com The purity can be further ascertained by the presence of a single, well-defined spot at the characteristic Rf value. Densitometric analysis of the spot's peak area provides quantitative information about the purity of the isolated compound. researchgate.net

Table 2: HPTLC Analysis Data for this compound (Compound W04)

| Parameter | Value | Reference |

| Stationary Phase | Silica gel 60 F254 | researchpublish.com |

| Mobile Phase Example | Toluene: Ethyl Acetate: Formic Acid (5:4:0.1 v/v/v) | researchpublish.com |

| Rf Value | 0.79 | researchgate.netchromatographyonline.com |

| Detection Wavelength | 254 nm and 366 nm | researchgate.net |

| Peak Area at 254 nm (1.0 µ g/spot ) | 2305.6 | researchgate.net |

| Peak Area at 366 nm (1.0 µ g/spot ) | 2647.4 | researchgate.net |

This data is based on published findings for a compound identified as this compound. researchgate.net

Structural Elucidation and Advanced Analytical Characterization of Merremoside D

Spectroscopic Analysis Techniques for Merremoside D

Spectroscopic analysis has been the cornerstone of elucidating the complex structure of this compound. A variety of advanced methods have been employed to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool in the structural determination of this compound. Both one-dimensional and two-dimensional NMR techniques have provided detailed insights into its chemical framework. nih.govacs.orgwaocp.orgresearchgate.netnih.gov

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra have been fundamental in identifying the basic structural components of this compound. acs.orgwaocp.org Although limited NMR data was reported for the naturally isolated this compound, with only 21 signals in the ¹H NMR and 7 signals in the ¹³C NMR spectrum (both in pyridine-d5), the de novo synthesis of the purported structure of this compound has allowed for more detailed analysis. acs.org The ¹H and ¹³C NMR spectra of the synthetic compound were acquired in various solvents, including CDCl₃, pyridine-d₅, and a 5:1 mixture of pyridine-d₅ and D₂O, to facilitate comparison. acs.org

One study on a merremoside isolated from Ipomoea aquatica reported specific chemical shifts in D₂O. researchgate.netnih.gov The ¹H NMR spectrum showed signals corresponding to various protons, including those of methyl groups (δ-0.927, δ-1.426), a methylene (B1212753) group (δ-2.224), and sugar protons (δ-3.852, δ-4.509, δ-5.999), as well as hydroxyl and other specific protons (δ-2.522, δ-3.560, δ-2.653, δ-2.675). researchgate.net The ¹³C NMR spectrum of the same compound revealed signals for carbonyl carbons (δ-153.75, δ-143.49, δ-40.13), olefinic carbons (δ-132.95, δ-132.74), sugar carbons (δ-78.97, δ-65.25), and various other aliphatic carbons (δ-39.71, δ-39.72, δ-39.50, δ-39.29, δ-39.09, δ-38.87, δ-30.42, δ-25.02, δ-22.43). nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for a Merremoside from Ipomoea aquatica researchgate.netnih.gov

| Assignment | ¹H Chemical Shift (δ) in D₂O | ¹³C Chemical Shift (δ) in D₂O |

| 25-CH₃ | 0.927 | 25.02, 22.43 |

| 5-CH₃-sugar | 1.426 | - |

| 11-CH₂ | 2.224 | 39.71, 39.72 |

| 5-H-sugar | 3.852 | 65.25 |

| 4-H-sugar | 4.509 | 78.97 |

| 3-H-sugar | 5.999 | - |

| 6-OH | 2.522, 3.560 | - |

| 9-H | 2.653 | - |

| 7-H | 2.675 | - |

| C-6 C=O | - | 153.75 |

| C-8 C=O | - | 143.49 |

| C-1 | - | 132.95, 132.74 |

| C-7 C=O | - | 40.13 |

| C-23 | - | 39.50, 39.29, 39.09, 38.87 |

| C-12 | - | 30.42 |

Note: The data presented is for a merremoside isolated from Ipomoea aquatica and may not be identical to this compound from other sources. The original research should be consulted for detailed assignments.

To overcome the limitations of one-dimensional NMR and to establish the complex connectivity and stereochemistry of this compound, a suite of advanced adiabatic gradient 2D NMR techniques has been utilized. nih.govacs.org These experiments, including gHSQCAD (gradient Heteronuclear Single Quantum Coherence Adiabatic), gHMBCAD (gradient Heteronuclear Multiple Bond Correlation Adiabatic), gH2BCAD (gradient Heteronuclear 2-Bond Correlation Adiabatic), gHSQCTOXYAD (gradient Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy Adiabatic), and ROESYAD (Rotating-frame Overhauser Effect Spectroscopy Adiabatic), were crucial in the complete structural assignment of the synthetic this compound. nih.govacs.org These powerful techniques allow for the correlation of proton and carbon signals, providing unambiguous evidence for the bonding network and the spatial arrangement of atoms within the molecule. nih.gov

One-Dimensional NMR (¹H, ¹³C)

Mass Spectrometry (MS)

Mass spectrometry has played a vital role in determining the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been employed in the analysis of this compound and related compounds. waocp.orgresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an effective tool for the characterization of complex natural product extracts. waocp.orgresearchgate.netnih.gov In one study, LC-MS analysis of a merremoside from Ipomoea aquatica was used to confirm its molecular weight. nih.gov

Electron Spray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry for the analysis of large and fragile molecules like this compound. thieme-connect.com In the analysis of a merremoside from Ipomoea aquatica, ESI-MS was used to determine the molecular weight of the compound, which was found to be 979.1527, corresponding to a molecular formula of C₄₈H₈₂O₂₀. nih.gov This technique provides crucial information for confirming the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. mdpi.com This non-destructive method operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds, providing a unique molecular fingerprint. mdpi.comexplorationpub.com In the characterization of this compound, FTIR analysis is a crucial step to confirm the presence of key structural components. nih.govresearchgate.net

The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to its complex structure. Analysis of the spectra confirms the presence of various functional groups which are fundamental to its chemical identity. updatepublishing.com For instance, the presence of hydroxyl (-OH) groups, common in the saccharide units, is indicated by a broad absorption band. The stretching vibrations of carbonyl (C=O) groups within the ester linkages of the macrolactone and acyl substituents are also prominently observed. researchgate.net Furthermore, C-O stretching vibrations confirm the ether linkages of the glycosidic bonds and the macrolactone ring. nih.govresearchgate.net

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Significance in this compound Structure |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | ~3400 (Broad) | Indicates the presence of multiple hydroxyl groups on the saccharide units. |

| C-H (Alkyl) | Stretching | ~2850-2960 | Corresponds to the methylene and methyl groups in the jalapinolic acid and acyl substituents. |

| C=O (Ester) | Stretching | ~1735-1750 | Confirms the presence of the macrolactone ring and ester-linked acyl groups. |

| C-O (Ether/Ester) | Stretching | ~1000-1300 | Represents the glycosidic linkages between sugar units and the ester bonds. |

Structural Assignment and Confirmation of this compound

The definitive structural assignment of this compound is a complex undertaking that relies on a combination of advanced spectroscopic techniques and, ultimately, total synthesis for confirmation. acs.orgnih.gov The process involves meticulously piecing together the connectivity of its various components, from the large macrolactone ring to the individual sugar units and their acyl decorations.

Determination of Macrolactone and Glycosidic Linkages

This compound, as a resin glycoside, features a large macrolactone ring. nih.gov This ring is formed by an intramolecular ester linkage between a hydroxyl group on one of the saccharide units and the carboxyl group of a long-chain fatty acid, jalapinolic acid. nih.govrsc.org The size of this ring is a defining characteristic of the molecule. The ion transporting activities of resin-glycosides are lost when the macrocyclic lactone structures are cleaved. jst.go.jp

The saccharide units are connected to each other and to the aglycone (the non-sugar part) through glycosidic bonds. wikipedia.org A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.orglibretexts.org Determining the specific linkage points (e.g., 1,4-glycosidic linkage) and their stereochemistry (α or β) is critical for the complete structural elucidation. libretexts.org This is typically achieved through advanced Nuclear Magnetic Resonance (NMR) experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), which can show correlations between atoms separated by two or three bonds. nih.govacs.org

| Component | Chemical Name | Role in this compound Structure |

|---|---|---|

| Aglycone | Jalapinolic acid (11-hydroxyhexadecanoic acid) | Forms the backbone of the macrolactone ring through esterification with a sugar hydroxyl group. nih.govrsc.org |

| Acyl Substituent | 2-methyl-1-oxopropyl group (isobutyryl group) | Esterified to the hydroxyl groups of the saccharide units. nih.govnih.gov |

| Saccharide Unit | 6-deoxy-α-L-mannopyranosyl (L-rhamnose) | A key building block of the oligosaccharide chain. nih.gov |

Stereochemical Assignment (e.g., 21 stereocenters)

One of the most challenging aspects of the structural elucidation of this compound is the determination of its stereochemistry. The molecule contains 21 stereocenters, which are carbon atoms bonded to four different groups, leading to a vast number of possible stereoisomers. acs.orgacs.org Establishing the correct three-dimensional arrangement of atoms at each of these centers is essential for defining the exact structure of the natural product. This complex task is addressed through a combination of advanced NMR techniques (like ROESY, which shows spatial proximity between protons) and, most definitively, through de novo asymmetric total synthesis. nih.govacs.orgresearchgate.net This synthetic approach involves building the molecule from simple, achiral starting materials using stereoselective reactions that precisely control the configuration of each new stereocenter. acs.orgnih.gov

Comparative Analysis of Natural vs. Synthetic this compound Spectral Data

The ultimate proof of a proposed structure for a complex natural product like this compound comes from its total synthesis. nih.govacs.org Once the molecule has been constructed in the laboratory, its spectroscopic data (primarily NMR and mass spectrometry) are meticulously compared with the data obtained from the naturally isolated compound. nih.govacs.org A perfect match between the spectral data of the synthetic and natural samples provides unambiguous confirmation of the proposed structure, including all connectivities and stereochemical assignments. nih.govacs.org In the case of this compound, the comparison of assignments from the synthetic product with the limited NMR data initially reported for the natural isolate allowed for the tentative confirmation of its intricate structure. nih.gov While the physicochemical properties like specific rotation and high-resolution mass spectrometry (HRMS) of the synthetic material matched those reported for the natural product, initial comparisons of NMR data were complex due to limited data from the natural isolate. acs.org

Total Synthesis Approaches for this compound

The total synthesis of this compound has been achieved through multi-step sequences that leverage advanced synthetic organic chemistry techniques. Two prominent strategies have been reported: a de novo asymmetric synthesis and a one-pot relay glycosylation method.

The core principle of this approach involves building the carbohydrate framework from simple, achiral precursors, systematically introducing chirality through catalytic methods. This allows for the synthesis of not only the natural D-isomers but also their L-counterparts or mixed D/L isomers with comparable efficiency. nih.govrsc.org

A cornerstone of the de novo asymmetric synthesis is the strategic application of asymmetric catalysis to precisely install the numerous stereocenters present in this compound. This often begins with the synthesis of chiral building blocks. For instance, the aglycon portion of this compound has been synthesized using Noyori asymmetric reduction to selectively install stereocenters in key intermediates like furan (B31954) and ynone precursors. nih.gov

In the context of the carbohydrate units, asymmetric catalysis is employed to generate optically pure furan alcohols. These furan alcohols serve as precursors that, upon undergoing an Achmatowicz rearrangement, yield pyranone structures. This sequence effectively translates the chirality of the initial furan alcohol into the stereochemistry of the pyranone ring, a crucial glycosyl donor. researchgate.netrsc.orgmdpi.com The ability to control the stereochemistry of these furan alcohol intermediates allows for the stereodivergent synthesis of various pyranone diastereomers, which are essential for constructing the complex oligosaccharide chain of this compound. rsc.orgmdpi.com

The synthesis of pyranone glycosyl donors is a critical step in the de novo strategy. These pyranones are designed to facilitate stereoselective glycosylation reactions. A common route to these pyranone building blocks involves the Achmatowicz oxidative rearrangement of furan alcohols. nih.govrsc.orgmdpi.com For example, a key pyranone building block (designated as 5 in some literature) was synthesized in three steps, commencing with the Noyori asymmetric reduction of acylfuran 6, followed by an Achmatowicz rearrangement and diastereoselective protection of the anomeric alcohol. nih.gov

The Achmatowicz approach enables the stereoselective synthesis of pyranones, where the stereochemistry at C-5 is derived from the furan alcohol, and the stereochemistry at C-1 (anomeric center) is controlled through diastereoselective acylation or carbonate formation. mdpi.com This strategy provides access to all four possible pyranone diastereomers (α-L, β-L, α-D, β-D) from either enantiomer of the furan alcohol, offering significant flexibility in oligosaccharide assembly. rsc.orgmdpi.com

Palladium-catalyzed glycosylation reactions are pivotal for forging the glycosidic linkages within this compound with high stereocontrol. This methodology allows for the efficient coupling of pyranone glycosyl donors with various glycosyl acceptors, including the aglycon fragment. nih.govresearchgate.netrsc.orgmdpi.com

In the synthesis of this compound, palladium-catalyzed glycosylation has been employed to install the α-linkages characteristic of the rhamnose backbone. nih.gov For instance, a Pd(0)-catalyzed glycosylation between pyranone 5 and the jalapinolic ester (aglycon) was a key step in constructing the molecule. nih.gov This method has also been described as a Pd-catalyzed Tsuji–Trost glycosylation, which facilitates the stereoselective formation of glycosidic bonds, often with complete stereochemical retention at the anomeric center. mdpi.com The efficacy of palladium catalysis in these transformations has been demonstrated in the synthesis of various oligosaccharides, including this compound, showcasing its utility in creating both α- and β-glycosidic linkages. researchgate.netacs.orgrsc.orgmdpi.comacs.orgpreprints.org

Following the crucial glycosylation steps, a series of post-glycosylation transformations are employed to complete the synthesis of this compound. These modifications often involve deprotection, functional group interconversions, and the installation of specific hydroxyl groups. nih.govnih.gov

Key transformations include Luche reduction of ketone functionalities to form allylic alcohols, followed by Upjohn dihydroxylation to introduce syn-diols. nih.gov The enone functionalities present in the pyranone intermediates can serve as "atom-less" protecting groups for vicinal diols, which are later revealed through these post-glycosylation reactions. nih.gov Other transformations may include selective protection and deprotection of hydroxyl groups, such as acetonide removal or the removal of chloroacetate (B1199739) protecting groups, to reveal the final structure. nih.gov

An alternative and highly efficient strategy for synthesizing this compound involves one-pot relay glycosylation methods. Developed by Wan's group, this approach significantly streamlines the construction of glycosidic bonds by performing multiple glycosylation events sequentially in a single reaction vessel. nih.govacs.orgfrontiersin.orgnih.gov

This innovative protocol is characterized by the in situ generation of a cyclic-thiosulfonium ion, which acts as a relay activator. This intermediate directly activates the newly formed thioglycoside, enabling the formation of a second glycosidic bond without the need for isolating intermediates. acs.orgnih.gov A key advantage of this method is its ability to construct two glycosidic bonds using only one equivalent of triflic anhydride (B1165640), thereby improving atom economy and reducing reaction steps. acs.orgnih.gov The synthetic utility of this one-pot relay glycosylation has been demonstrated by its application to the rapid synthesis of this compound, involving two such key relay glycosylation steps. nih.gov

Compound List

this compound

Merremoside G

Merremoside H2

Jalapinolic ester (or methyl 11(S)-jalapinolate)

Pyranone glycosyl donor

Furan alcohol

Kankanoside F

Chemical Synthesis and Derivatization Strategies of Merremoside D

The formation of the macrolactone ring is a critical step in the total synthesis of Merremoside D. Several established macrolactonization techniques have been employed or considered for such complex structures. The Corey-Nicolaou method, a widely used protocol for macrolactonization, has been successfully applied in the synthesis of macrolide subunits related to merremoside-type resin glycosides thieme-connect.com. This method typically involves activating a hydroxy acid precursor, often using reagents like diphenyl disulfide ((PyS)₂) and triphenylphosphine (B44618) (Ph₃P) in refluxing toluene, to promote intramolecular esterification thieme-connect.com. For instance, a precursor acid was subjected to Corey-Nicolaou conditions, yielding the desired lactone alcohol in 66% yield nih.gov.

More advanced strategies for macrolactonization are continually being developed. While specific applications of "Cation-π Interaction-Mediated Site-Selective Acylation" to this compound are not explicitly detailed in the provided literature, this technique represents a class of non-covalent interaction-based methods gaining traction in selective carbohydrate synthesis researchgate.net. Such methods leverage specific molecular interactions to guide reactions, potentially offering enhanced selectivity and efficiency in complex cyclizations. In one notable synthesis of this compound, a cation–π interaction-mediated site-selective acylation was employed for the construction of the macrolide structure, utilizing (S)-benzotetramisole ((S)-BTM) and pivalic anhydride (B1165640) (Piv₂O) as esterification reagents, which afforded the target macrolide in 72% yield nih.gov. This highlights the utility of non-covalent interactions in achieving regioselective transformations in complex natural product synthesis.

A cornerstone of this compound synthesis is the de novo asymmetric approach, which relies on asymmetric catalysis to install the molecule's numerous stereocenters from achiral starting materials nih.govsnu.ac.krresearchgate.netpreprints.orgrsc.orgmdpi.com. This strategy allows for precise control over stereochemistry, enabling access to specific stereoisomers. Palladium-catalyzed glycosylation reactions have played a pivotal role in constructing the oligosaccharide backbone, facilitating the formation of glycosidic linkages with high stereoselectivity nih.govnih.govrsc.orgmdpi.com. For example, Pd(0)-catalyzed glycosylation has been used to couple building blocks, with subsequent transformations like Luche reduction and Upjohn dihydroxylation employed to establish desired stereochemical configurations nih.gov. The ability to control stereochemistry is paramount, as this compound possesses 21 stereocenters nih.gov. This de novo approach also offers flexibility in accessing various D-, L-, and mixed D/L-isomers nih.govrsc.org.

While the total synthesis of this compound provides access to the natural compound, derivatization is crucial for understanding its biological mechanisms and exploring potential therapeutic applications. Structure-activity relationship (SAR) studies aim to correlate specific structural modifications with changes in biological activity, guiding the design of more potent or selective analogues nih.govmdpi.comnih.gov. For this compound, SAR studies would involve systematically altering parts of the molecule, such as the aglycone, the glycosidic linkages, or the sugar moieties, and then evaluating the biological effects of these modified compounds. To date, detailed SAR studies specifically for this compound have been limited nih.gov.

The synthesis of analogues of this compound involves making targeted structural modifications to the parent molecule or its synthetic intermediates. These modifications can include changes to the fatty acid chain (aglycone), alterations to ester linkages, or modifications of the existing sugar units. For instance, the introduction of specific functional groups or the removal/alteration of existing ones can profoundly impact a molecule's interaction with biological targets nih.gov. While specific examples of this compound analogue synthesis are not detailed in the provided search results, general strategies for modifying complex natural products involve selective protection and deprotection of hydroxyl groups, esterification or hydrolysis of ester linkages, and modifications of unsaturated bonds. Such modifications are essential for probing which structural features are critical for biological activity.

Incorporating unnatural sugar moieties into natural products like this compound is a powerful strategy to modulate their physicochemical properties, such as solubility, metabolic stability, and target binding affinity nih.gov. The synthesis of such modified glycosides typically involves the preparation of activated unnatural sugar donors and their subsequent coupling with the aglycone or a precursor. Methods for glycosylation often rely on activating glycosyl donors, such as trichloroacetimidates or thioglycosides, under the influence of Lewis acids or other promoters nih.govnih.govrsc.orgmdpi.com.

The introduction of unnatural sugars can be challenging due to issues with donor availability and achieving desired anomeric selectivity (e.g., α- vs. β-linkages) nih.gov. However, advances in de novo asymmetric synthesis and palladium-catalyzed glycosylation have facilitated the creation of diverse oligosaccharide structures, including those with unnatural sugar units nih.govnih.govrsc.orgmdpi.com. For example, Pd-catalyzed glycosylation has been used to synthesize glycosides with modified stereochemistry, and the de novo approach allows for the creation of various D-, L-, and deoxy-sugar congeners nih.govrsc.org. While specific unnatural sugar moieties introduced into this compound are not detailed, this approach offers a pathway to generate novel compounds with potentially altered or enhanced biological activities.

Mechanistic Insights into Biological Activities of Merremoside D

Ionophoretic Activity and Membrane Interaction Mechanisms of Merremoside D

The interaction of this compound with the cell membrane is a critical aspect of its mechanism of action. This interaction is largely governed by the molecule's structural characteristics, which enable it to perturb the membrane's normal functions.

This compound, like other resin glycosides, is an amphiphilic molecule, meaning it has both water-attracting (hydrophilic) and fat-attracting (lipophilic) parts. waocp.orgrsc.org The oligosaccharide (sugar) portion is hydrophilic, while the jalapinolic acid component forms a lipophilic macrocyclic lactone structure. This dual nature allows it to readily insert into the lipid bilayer of biological membranes. rsc.orgresearchgate.net

This insertion can disrupt the membrane, and it is suggested that these molecules can form non-selective pores or channels. researchgate.netresearchgate.net This leads to the hypothesis that this compound possesses ionophoretic activity, facilitating the transport of ions like Na+, K+, and Ca2+ across the cell membrane. researchgate.netresearchgate.net Such an action would disrupt the crucial ionic gradients necessary for cellular homeostasis and signaling, contributing to its cytotoxic effects. researchgate.netnih.gov Studies on related resin glycosides have shown they increase membrane permeability to both cations and anions in a dose-dependent manner, supporting the pore-formation model. researchgate.net

Immunomodulatory Mechanisms of this compound

This compound is being investigated for its ability to modulate the immune system, a property that could be linked to its other biological effects, including its anticancer potential. xiahepublishing.com

Immunomodulators can influence the production of cytokines, which are key signaling proteins in the immune system. nih.gov While direct studies on this compound are limited, many natural compounds with immunomodulatory activity achieve their effects by stimulating immune cells to release pro-inflammatory or anti-inflammatory cytokines. mdpi.com For instance, some agents can stimulate macrophages to produce cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6. mdpi.commdpi.com Conversely, others might promote the release of anti-inflammatory cytokines such as IL-10. waocp.org The specific cytokine profile induced by this compound is an area requiring further detailed investigation to understand its precise immunomodulatory role.

The activation of immune cells is a cornerstone of immunomodulation. bristol.ac.uk Macrophages and T cells are central players in the immune response. bristol.ac.uk Macrophages can be activated to become more effective at engulfing pathogens and can present antigens to T cells, thereby initiating an adaptive immune response. mdpi.combristol.ac.uk T cells, in turn, can be activated to orchestrate a targeted attack on foreign or abnormal cells. bristol.ac.uk Some natural compounds exert their effects by enhancing the activity of macrophages and T cells. xiahepublishing.commdpi.com For example, some ginsenosides (B1230088) have been shown to increase the number of T cells in certain models. mdpi.com The interaction between macrophages and T cells is often mediated by cytokines, with T-cell-derived cytokines activating macrophages, which then produce substances to kill target cells. bristol.ac.uk The potential of this compound to directly activate these cell types is a plausible mechanism for its observed biological activities.

Cytokine Production Stimulation

Anticancer Mechanisms of this compound

This compound is part of a class of compounds, resin glycosides, that have demonstrated cytotoxic effects against various cancer cell lines. waocp.orgresearchgate.net The mechanisms are multifaceted, often involving the disruption of fundamental cellular processes required for cancer cell survival and proliferation.

A primary anticancer mechanism of many natural compounds, including potentially this compound, is the inhibition of cellular growth and the induction of programmed cell death, or apoptosis. nih.govexplorationpub.com This can be achieved through several pathways:

Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. xiahepublishing.commdpi.com This often involves modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases. explorationpub.com

Induction of Apoptosis: Many anticancer agents trigger the apoptotic cascade. nih.gov This can occur through the intrinsic (mitochondrial) pathway, often characterized by changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases. frontiersin.orgmdpi.comnih.gov Research on other resin glycosides has shown they can induce apoptosis by altering the Bax/Bcl-2 balance. researchgate.net

Signaling Pathway Modulation: The anticancer effects of natural products are often linked to their ability to interfere with critical signaling pathways that cancer cells use to grow and survive, such as the PI3K/Akt, MAPK, and NF-κB pathways. mdpi.comfrontiersin.orgnih.gov

The table below summarizes the cytotoxic activity of Aquaterin II, a related resin glycoside from water spinach, against a human hepatoma cell line, illustrating a typical outcome of such cellular growth inhibition.

| Cell Line | Compound | Concentration (μM) | Growth Inhibition (%) |

| HepG2 | Aquaterin II | 10 | 48.9 |

This data is for a related compound, Aquaterin II, and is illustrative of the potential effects of resin glycosides. researchgate.net

Apoptosis Induction Pathways

Apoptosis is a natural and controlled process of programmed cell death that is essential for normal development and tissue maintenance. wikipedia.org Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. aging-us.com this compound has been shown to induce apoptosis in cancer cells through pathways primarily involving the mitochondria.

Mitochondria-Mediated Apoptosis Cascade Activation

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. wikipedia.orgnih.gov This pathway is initiated by cellular stress and involves the release of proteins from the space between the inner and outer mitochondrial membranes. wikipedia.org this compound appears to trigger this cascade through several key events:

MMP Decrease: A key event in mitochondria-mediated apoptosis is the disruption of the mitochondrial membrane potential (MMP). nih.govresearchgate.net While direct studies on this compound's effect on MMP are limited, related resin glycosides from Ipomoea aquatica have been shown to induce a decrease in MMP. nih.govresearchgate.netresearchgate.net This loss of membrane potential is a critical step that leads to the release of pro-apoptotic factors. mdpi.com

Bax/Bcl-2 Alteration: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is crucial in determining a cell's fate. nih.govmdpi.com An increase in the Bax/Bcl-2 ratio favors apoptosis. undip.ac.id Studies on related compounds suggest that resin glycosides can alter this ratio, promoting the translocation of Bax to the mitochondria, which in turn facilitates the release of cytochrome c. nih.govresearchgate.netplos.org

Caspase Activation: The release of cytochrome c from the mitochondria into the cytoplasm initiates the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govmdpi.com This, in turn, activates executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. wikipedia.orgnih.gov The activation of this caspase cascade is a hallmark of apoptosis induced by resin glycosides. nih.govresearchgate.netresearchgate.net

Table 1: Key Events in this compound-Associated Mitochondria-Mediated Apoptosis

| Event | Description | Implicated Role of this compound/Related Glycosides |

| MMP Decrease | Loss of mitochondrial membrane potential, a critical early step in intrinsic apoptosis. nih.govresearchgate.net | Associated with resin glycosides from the same plant family, indicating a likely mechanism for this compound. nih.govresearchgate.netresearchgate.net |

| Bax/Bcl-2 Alteration | Shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring cell death. undip.ac.id | Resin glycosides can modulate this ratio, promoting apoptosis. nih.govresearchgate.netresearchgate.net |

| Caspase Activation | Sequential activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3) caspases. wikipedia.orgnih.gov | A key feature of apoptosis induced by related resin glycosides. nih.govresearchgate.netresearchgate.net |

Reactive Oxygen Species (ROS) Downregulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules. nih.govmdpi.com While high levels of ROS can induce apoptosis, the role of ROS in cancer is complex. nih.govjcpjournal.org In some contexts, downregulation of ROS can inhibit signaling pathways that promote cancer cell survival and resistance. researchgate.netresearchgate.net this compound has been specifically noted for its ability to downregulate ROS. nih.govresearchgate.netresearchgate.netresearchgate.net This reduction in ROS is believed to contribute to its anticancer effects by preventing reverse signaling and angiogenesis, which can be promoted by certain ROS-mediated pathways. researchgate.netresearchgate.netresearchgate.net

Multidrug Resistance (MDR) Reversal Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. core.ac.ukfrontiersin.orgmdpi.com One of the primary mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). scirp.orgwikipedia.org

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane protein that actively pumps chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness. wikipedia.orgmdpi.com this compound and other resin glycosides have been identified as inhibitors of P-gp. researchgate.netresearchgate.net By inhibiting this efflux pump, this compound can increase the accumulation of anticancer drugs within resistant cells, thereby resensitizing them to treatment. frontiersin.orgpatsnap.comresearchgate.net This P-gp inhibition appears to be a key component of its ability to overcome MDR, particularly in doxorubicin-resistant breast cancer cells. researchgate.netresearchgate.netresearchgate.net The amphiphilic nature of resin glycosides, having both hydrophilic (sugar) and hydrophobic (lipid) parts, is thought to be important for this inhibitory activity. researchgate.net

Impact on Angiogenesis and Reverse Signaling

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. "Reverse signaling" can refer to cellular communication pathways that contribute to cancer progression and therapy resistance. The downregulation of ROS by this compound is linked to the prevention of both angiogenesis and reverse signaling. researchgate.netresearchgate.netresearchgate.net By modulating the cellular redox environment, this compound can interfere with the signaling cascades that drive these processes, further contributing to its potential to overcome MDR. researchgate.net

Modulation of Key Cellular Signaling Pathways

The anticancer effects of many natural compounds are mediated through their ability to modulate cellular signaling pathways that control cell growth, proliferation, and survival. nih.govnumberanalytics.com While specific research on this compound's modulation of every pathway is still emerging, evidence from related compounds and its observed biological activities suggest it likely impacts key cancer-related pathways. For instance, the inhibition of P-gp and the induction of apoptosis are often linked to the modulation of pathways such as the PI3K/Akt and MAPK signaling pathways. mdpi.comulpgc.es The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition can lead to apoptosis. ulpgc.esnih.gov The MAPK pathway is also critical in regulating cell proliferation and apoptosis. nih.govresearchgate.net The ability of this compound to induce apoptosis and overcome MDR suggests an interaction with these fundamental cellular control systems.

Table 2: Summary of this compound's Biological Activities and Mechanisms

| Biological Activity | Key Mechanistic Insight | Associated Molecular Targets/Events |

| Apoptosis Induction | Activation of the mitochondria-mediated pathway. | MMP decrease, Bax/Bcl-2 alteration, Caspase activation. nih.govresearchgate.netresearchgate.net |

| MDR Reversal | Inhibition of drug efflux pumps. | P-glycoprotein (P-gp) inhibition. researchgate.netresearchgate.net |

| Anti-Angiogenesis | Interference with vessel formation signaling. | Downregulation of Reactive Oxygen Species (ROS). researchgate.netresearchgate.netresearchgate.net |

| Signaling Modulation | Interruption of pro-survival pathways. | Implied modulation of PI3K/Akt and MAPK pathways. mdpi.comulpgc.es |

General Regulation of Signaling Pathways (e.g., MAPK, NF-κB, STAT3, PI3K/Akt)

Scientific literature available to date does not provide specific details on the direct regulatory effects of this compound on the MAPK, NF-κB, STAT3, or PI3K/Akt signaling pathways. While the compound is noted for its anti-inflammatory and anticancer properties, the precise molecular pathways through which it exerts these effects have not been fully elucidated in published research. ontosight.airesearchgate.netresearchgate.net

Influence on DNA Damage/Repair Processes

There is currently no specific scientific evidence detailing the influence of this compound on DNA damage or DNA repair processes. While oxidative stress is known to cause DNA damage, and some compounds from the Merremia genus have shown antioxidant properties, direct studies linking this compound to DNA repair mechanisms are absent from the available literature. sched.comnih.gov

Modulation of the Cell Division Cycle

Research specifically investigating the modulation of the cell division cycle by this compound is limited. While some related resin glycosides have been shown to induce cell cycle arrest, detailed studies on the effect of this compound on the specific phases of the cell cycle (e.g., G0/G1, S, G2/M) have not been reported. nih.govnih.gov General statements indicate that it can inhibit the growth of cancer cells and induce apoptosis, which are processes intricately linked to cell cycle regulation. ontosight.ai

Interplay with the p53 Pathway

The direct interaction or modulation of the p53 pathway by this compound has not been documented in the available scientific research. The p53 pathway is a critical component of the cellular response to stress and is central to tumor suppression. Although this compound has been noted for its anticancer activities, its relationship with p53 remains an area for future investigation. ontosight.ai

Regulation of Angiogenesis and Metastasis-Related Pathways

Evidence suggests that this compound may play a role in the regulation of pathways related to cancer progression. One study indicates that a highly branched heptadecasaccharide, for which this compound is a related resin glycoside, can inhibit pancreatic cancer cell growth by targeting galectin-3. researchgate.net Galectin-3 is known to be involved in cancer cell proliferation, invasion, and angiogenesis. nih.govmdpi.com By targeting galectin-3, this compound could potentially inhibit angiogenesis and metastasis, key processes in cancer progression. researchgate.netresearchgate.net However, direct and detailed studies on the specific angiogenesis and metastasis-related pathways modulated by this compound are not yet available.

Structure Activity Relationship Sar Studies and Computational Molecular Modeling for Merremoside D

Elucidation of Structural Determinants for Biological Potency

The biological potency of Merremoside D is intrinsically linked to its detailed molecular structure, with specific functional groups and stereochemical arrangements playing pivotal roles.

Research into resin glycosides has indicated that modifications to acyl substituents can significantly impact their biological effects. Specifically, SAR studies have suggested that the presence of a trans-cinnamoyl group at the Rha'' C-3 position is instrumental in enhancing the multidrug resistance (MDR) reversal activity of these compounds nih.govresearchgate.net. This finding highlights how specific esterification patterns on the sugar units can tune the molecule's ability to overcome resistance mechanisms in cells.

Table 1: Key Structural Features and Reported Biological Influence in Resin Glycosides

| Structural Feature | Reported Biological Influence | Reference(s) |

| Rha'' C-3 trans-cinnamoyl group | Implicated in improving multidrug resistance (MDR) reversal activity | nih.govresearchgate.net |

| Amphiphilic Nature | Suggested source of ionophoretic/membrane transporter activity | nih.gov |

| Saccharide Units (general) | Influence bioactivity; dependent on linkage, length, stereochemistry, and substitution patterns | nih.govresearchgate.net |

| Stereochemistry (overall) | Crucial for synthesis and potentially bioactivity | nih.govresearchgate.netacs.org |

This compound possesses a remarkable complexity with 21 stereocenters, necessitating sophisticated synthetic strategies to accurately assemble its structure nih.govnih.govnih.govacs.orgsched.com. The precise stereochemistry of each chiral center is vital, as even minor variations can lead to significant differences in biological activity researchgate.net. The de novo asymmetric synthesis approaches employed for this compound underscore the importance of controlling stereochemical outcomes, which is a fundamental aspect of SAR for complex chiral molecules nih.govacs.orgmdpi.com.

Role of Saccharide Units in Bioactivity

Computational Approaches in SAR (e.g., Molecular Docking Simulations for related compounds)

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable for predicting and understanding the interactions of complex molecules like this compound with biological targets. These techniques allow researchers to virtually screen compounds, assess binding affinities, and elucidate binding modes, thereby guiding experimental SAR studies mdpi.comjscimedcentral.comscielo.sa.crrsc.org.

Molecular docking simulations have been successfully applied to identify potential bioactive compounds from Merremia mammosa against targets such as the spike protein of SARS-CoV-2 researchgate.net. Similarly, studies on related compounds have utilized docking to predict binding affinities and modes against various enzymes and proteins, revealing how structural modifications influence interactions mdpi.comscielo.sa.crrsc.org. MD simulations further complement these studies by providing insights into the dynamic stability of ligand-receptor complexes and their conformational behavior over time mdpi.comscielo.sa.crresearchgate.netnih.govrasayanjournal.co.in. These computational tools are vital for rational drug design, helping to correlate molecular structure with biological activity and predict pharmacokinetic properties (ADMET) mdpi.comjscimedcentral.comrsc.orgresearchgate.net.

This compound's complex structure presents a rich landscape for SAR and computational molecular modeling. While research continues to elucidate the precise roles of its various structural components, including acyl substituents, saccharide units, and stereochemistry, in determining its biological potency, current findings highlight the importance of specific acyl groups for activities like MDR reversal. Computational approaches are proving invaluable in predicting interactions and guiding further investigations into the therapeutic potential of this compound and related resin glycosides.

Compound List

this compound

Advanced Research Methodologies and Future Directions in Merremoside D Studies

Development of Novel and Efficient Synthetic Methodologies for Merremoside D and Analogues

The structural complexity of this compound, which features a large macrolactone ring and a stereochemically rich oligosaccharide chain with 21 stereocenters, poses a considerable challenge for synthetic chemists. frontiersin.orgacs.orgnih.gov The total synthesis of such molecules is not only a testament to the power of modern organic chemistry but also crucial for verifying its purported structure and enabling further biological evaluation. frontiersin.orgnih.govacs.org

Two distinct total syntheses of this compound have been successfully achieved, showcasing different strategic approaches. nih.gov

One-Pot Relay Glycosylation (Wan's Approach): A more recent synthetic route employed a novel and efficient one-pot relay glycosylation method. frontiersin.orgnih.gov This strategy is notable for its use of an in-situ generated cyclic-thiosulfonium ion as a relay activator, which facilitates the construction of two glycosidic bonds in a single pot. frontiersin.orgnih.gov This approach also utilized a cation–π interaction-mediated site-selective acylation for the critical macrolactonization step. nih.gov

The development of these synthetic routes is paramount. While the total synthesis of resin glycosides has seen significant progress, only a limited number of these bioactive compounds have been synthesized compared to the vast number identified from natural sources. frontiersin.orgnih.gov The creation of efficient and scalable synthetic methodologies for this compound and its analogues is strategically important. frontiersin.orgacs.org It opens the door for producing structural analogues, which are essential for detailed structure-activity relationship (SAR) studies, helping to pinpoint the specific parts of the molecule responsible for its biological effects and to develop new therapeutic leads. frontiersin.orgscirp.org

Exploration of Biosynthetic Pathways of this compound within Convolvulaceae

This compound belongs to a class of compounds known as resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae (morning glory) family. oup.comnih.govmyspecies.info These compounds are believed to function as chemical defenses for the plant against herbivores and pathogens. carnegiescience.eduusda.gov Despite their prevalence and ecological importance, the biosynthetic pathway of resin glycosides, including this compound, remains almost entirely unknown. usda.gov

Current understanding, based on the structures of numerous isolated resin glycosides, suggests a multi-step biosynthetic process:

Oligosaccharide Core Assembly: The pathway likely begins with the sequential assembly of a specific oligosaccharide chain, which for this compound consists of D-fucose, D-glucose, and L-rhamnose units. frontiersin.orgoup.com

Acylation and Glycosylation: A long-chain hydroxy fatty acid, such as jalapinolic acid, is attached to the sugar core. frontiersin.orgoup.com The oligosaccharide is further decorated with various acyl groups, like isobutyric acid. frontiersin.org The high diversity of these acylations in related compounds suggests the involvement of promiscuous enzymes, possibly from the BAHD acyltransferase family. oup.com

Macrolactonization: The molecule is cyclized through an intramolecular esterification between the fatty acid's carboxyl group and a hydroxyl group on the sugar backbone, forming the characteristic macrolactone ring. frontiersin.org

Elucidating the specific genes and enzymes that catalyze each step in this pathway is a major frontier in this compound research. usda.gov Identifying these components would not only provide fundamental insights into plant biochemistry but also enable the use of metabolic engineering and synthetic biology to produce this compound and novel analogues in heterologous systems like yeast or other plants. usda.govnumberanalytics.com This biotechnological approach could provide a sustainable and scalable source of these complex molecules, overcoming the limitations of chemical synthesis and extraction from natural sources. usda.gov

Integration of Omics Technologies (e.g., Proteomics for Cellular Processes) in this compound Research

Unraveling the complexities of this compound, from its biosynthesis to its mechanism of action, requires a holistic approach. The integration of various "omics" technologies is proving to be an indispensable strategy for accelerating discovery. researchgate.netnih.gov These high-throughput methods provide a comprehensive view of the molecular landscape of the producing organisms and the cellular systems they affect. nih.govmdc-berlin.de

Metabolomics: This technology focuses on the global profiling of small molecules (metabolites) in a biological system. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been instrumental in analyzing the vast diversity of resin glycosides within the Convolvulaceae family. oup.comcarnegiescience.edu By comparing the metabolomic profiles of different species or tissues, researchers can identify novel resin glycosides and gain clues about their biosynthetic origins. oup.comcarnegiescience.edu Computational metabolomics further aids in the annotation of these complex molecules from fragmentation data. oup.comcarnegiescience.edu

Genomics and Transcriptomics: These fields involve the study of an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. numberanalytics.com By sequencing the genomes and transcriptomes of resin glycoside-producing plants, scientists can identify candidate genes that encode the biosynthetic enzymes. usda.gov For instance, genes that are highly expressed in tissues where resin glycosides accumulate are strong candidates for involvement in the pathway. usda.govresearchgate.net

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. mdc-berlin.dewaocp.org In this compound research, proteomics can be applied in two key areas. First, it can be used to identify the actual enzymes (the protein products of genes) present in the plant that carry out the biosynthesis, confirming candidates identified by genomics and transcriptomics. usda.gov Second, it can be a powerful tool to elucidate the mechanism of action of this compound. researchgate.net By treating cancer cells or other biological systems with this compound and analyzing changes in the proteome, researchers can identify which proteins and cellular pathways are affected, thus revealing its molecular targets. researchgate.netnih.gov This approach helps to connect a compound's activity to specific cellular processes. mdc-berlin.de

The table below summarizes the application of omics technologies in the study of this compound and related compounds.

| Omics Technology | Application in this compound Research | Key Research Questions Addressed |

| Metabolomics | Profiling and identifying resin glycosides in Convolvulaceae species. oup.comcarnegiescience.edu | What is the structural diversity of resin glycosides? How does the chemical profile vary between species? |

| Genomics | Sequencing the genomes of producing plants to create a catalogue of all possible genes. usda.govnumberanalytics.com | Which genes are potentially involved in the biosynthetic pathway? |

| Transcriptomics | Analyzing gene expression (RNA) to find genes that are active during resin glycoside production. usda.govresearchgate.net | Which candidate genes are upregulated in tissues that produce this compound? |

| Proteomics | Identifying the enzymes directly involved in biosynthesis; identifying the protein targets of this compound to understand its mechanism of action. usda.govmdc-berlin.deresearchgate.net | What are the specific enzymes that build this compound? What cellular proteins does this compound interact with to exert its biological effect? |

The synergy of these multi-omics approaches provides a powerful toolkit to systematically investigate the biology of this compound, from its creation in the plant to its effects on other organisms. researchgate.netnih.gov

Expanding the Scope of Biological Evaluation to Novel Mechanisms

Initial studies on resin glycosides, including the merremoside family, have revealed a broad spectrum of interesting biological activities, such as cytotoxic, antiviral, and multidrug resistance reversal effects. nih.govrsc.org this compound itself was first noted for its ionophoretic activity, the ability to transport ions across cell membranes. nih.gov While these findings are promising, future research is expanding beyond broad cytotoxicity screenings to probe more specific and novel mechanisms of action.

A key direction is to investigate the molecular basis of its observed activities. For example, its ionophoretic properties could be explored in the context of disrupting ion homeostasis in cancer cells, a known vulnerability of malignant cells. The total synthesis of this compound and its analogues is critical for this endeavor. frontiersin.org By systematically modifying different parts of the molecule, researchers can conduct detailed structure-activity relationship (SAR) studies to understand which structural features are essential for its biological effects. scirp.orgmdpi.com

Furthermore, the evaluation of this compound is being expanded to novel and more specific biological assays. Instead of just measuring cell death, studies are beginning to investigate its influence on specific cellular processes such as:

Apoptosis and Cell Cycle: Analyzing its ability to induce programmed cell death (apoptosis) and to arrest the cell cycle at specific checkpoints in cancer cells. nih.gov

Signaling Pathways: Investigating its effect on key cancer-related signaling pathways.

Membrane Protein Function: Given its amphiphilic nature, exploring its impact on the function of membrane proteins, including transporters and channels, is a logical next step. frontiersin.org Research on related compounds has already pointed to targets like the protein transport machinery. researchgate.net

This deeper level of biological evaluation, powered by the availability of synthetic material and advanced cellular and molecular biology techniques, is essential to uncover the unique therapeutic potential of this compound and guide its development as a potential drug lead. nih.govresearchgate.net

Challenges and Opportunities in this compound Research and Development

The path from a complex natural product to a potential therapeutic agent is fraught with challenges, but also rich with opportunities for scientific advancement. This compound is a prime example of this duality.

Challenges:

Complexity of Synthesis: The primary challenge remains the molecule's structural complexity. The multi-step total syntheses are currently low-yielding and not economically viable for large-scale production, which hinders extensive biological testing and preclinical development. frontiersin.orgacs.org

Isolation and Purity: Isolating this compound in high purity from its natural source, Merremia mammosa, is difficult due to the co-occurrence of a multitude of structurally similar resin glycosides. nih.govplos.org This "microheterogeneity" complicates biological studies of the pure compound.

Elusive Biosynthesis: As previously discussed, the lack of knowledge regarding its biosynthetic pathway is a major bottleneck for developing biotechnological production methods. usda.gov

Undefined Mechanism of Action: While preliminary activities are known, the precise molecular targets and the full mechanism by which this compound exerts its effects are not yet fully understood, making rational drug development difficult. researchgate.netresearchgate.net

Opportunities:

Lead Compound for Drug Discovery: The unique structure and potent bioactivities of this compound make it an attractive scaffold for drug discovery. frontiersin.orgnih.govnih.gov Its ability to interact with cell membranes represents a mechanism that is potentially different from many existing drugs.

Innovation in Chemical Synthesis: The difficulty of synthesizing this compound stimulates the development of novel and more efficient synthetic strategies in carbohydrate and macrolide chemistry, pushing the boundaries of the field. frontiersin.orgdntb.gov.ua

Biotechnological Production: Successfully elucidating the biosynthetic pathway would create a significant opportunity for sustainable and scalable production via metabolic engineering, potentially in microbial or plant-based systems. usda.govnumberanalytics.com

Development of Chemical Probes: Synthetic analogues of this compound could be designed as chemical probes, for example, by attaching fluorescent tags or affinity labels. acs.org These tools would be invaluable for identifying its cellular binding partners and understanding its mechanism of action.

Agricultural Potential: Since resin glycosides are natural defense compounds, there is an opportunity to explore their potential as novel, biodegradable pesticides or agents that enhance plant resistance to pests and diseases. usda.gov

Q & A

Q. What synthetic strategies are employed in the total synthesis of Merremoside D?

The total synthesis of this compound involves a 22-step linear sequence with a 3% overall yield, utilizing asymmetric catalysis and Pd(0)-mediated glycosylation. Key steps include:

- Macrolactonization : Corey-Nicolaou conditions yield C-2′ and C-3′ macrolactone isomers (4.7:1 ratio), with thermodynamic equilibration under specific conditions .

- Glycosylation : Pd-catalyzed stereoselective glycosylation installs 1,4-α linkages in the tetrasaccharide backbone, leveraging C-2 chloroacetate as an achiral directing group .

- Protecting Group Strategy : Atomless protecting groups (e.g., C-2/C-3 alkene) minimize intermediate derivatization but face limitations in traditional glycosylation protocols .

Q. How is NMR spectroscopy applied to confirm the structure of synthetic this compound?

1D and 2D NMR (e.g., , , ROESY) in solvents like pyridine-d/DO are critical. Discrepancies arise due to solvent ratios (e.g., DO concentration shifts signals by ≤0.78 ppm), complicating direct comparison with natural product data. Coupling constants () and shifts (≤0.7 ppm deviation) provide stronger validation than absolute chemical shifts .

Q. What are the key intermediates in this compound synthesis?

- Pyranone Building Block : Synthesized via Noyori asymmetric reduction (89% ee) and Achmatowicz rearrangement .

- Jalapinolic Ester : Derived from alkynone precursors through stereoselective Luche reduction and esterification .

- Tetrasaccharide Assembly : Convergent glycosylation of macrolactone disaccharide and jalapinolic ester under Schmidt conditions ensures α-selectivity .

Q. What challenges exist in confirming this compound’s structure?

Limited and inconsistent NMR data for the natural product (only 21 and 7 signals reported) hinder conclusive validation. Ester migration/hydrolysis in synthetic samples under pyridine-d/DO further complicates spectral matching .

Q. Why is glycosylation critical in oligosaccharide synthesis?

Glycosylation installs stereochemical complexity (21 stereocenters in this compound). Pd-catalyzed methods outperform traditional approaches by preserving labile alkene functionalities, enabling regio- and stereocontrol .

Advanced Research Questions

Q. How do solvent effects impact NMR data interpretation for this compound?

Solvent-induced shifts (e.g., pyridine-d/DO ratios) alter and signals, necessitating careful solvent standardization. For example, DO increases hydrogen bonding, shifting hydroxyl-bearing carbons by ≤0.7 ppm. Researchers must replicate exact isolation conditions to minimize artifacts .

Q. What strategies address regioselectivity in macrolactonization?

Corey-Nicolaou conditions favor C-2′ macrolactone as the kinetic product (4.7:1 ratio over C-3′). Thermodynamic equilibration at elevated temperatures reverses this ratio (2:1), requiring kinetic trapping for isomer isolation .

Q. How does asymmetric synthesis enable stereochemical control in this compound?

Q. What limitations arise from atomless protecting groups in oligosaccharide synthesis?

While C-2/C-3 alkenes simplify synthesis by avoiding traditional protecting groups, they are incompatible with acid- or base-labile glycosylation conditions. Pd-catalyzed methods circumvent this but require precise catalyst tuning .

Q. How can researchers validate this compound’s bioactivity given synthetic constraints?

Synthetic batches (e.g., 29 mg) enable screening against ion transport or serotonin receptors. Comparative assays with natural isolates, coupled with SAR studies on macrolactone stereochemistry, can elucidate pharmacophores .

Methodological Recommendations

- Data Validation : Use adiabatic gradient 2D NMR (gHSQCAD, gHMBCAD) for unambiguous structural assignment .

- Synthetic Reproducibility : Document solvent ratios and ester stability in supplementary data to aid cross-lab validation .

- Theoretical Modeling : MD simulations of solvent-solute interactions may resolve NMR discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.